molecular formula C12H17N7O5 B235169 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide CAS No. 154094-96-9

2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide

Cat. No. B235169
M. Wt: 337.29 g/mol
InChI Key: KMCIIMXLGQMJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide is a chemical compound that has been widely used in scientific research. It is a member of the nitroimidazole family of compounds, which are known for their antimicrobial and antitumor properties. In

Mechanism Of Action

The mechanism of action of 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide involves the reduction of the nitro group to a hydroxylamine by hypoxic cells. This reduction is catalyzed by nitroreductase enzymes, which are upregulated in hypoxic cells. The hydroxylamine then reacts with DNA, leading to DNA strand breakage and cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide are primarily related to its ability to selectively target hypoxic cells. This compound has been shown to be effective in killing hypoxic tumor cells, while sparing normal cells. Additionally, this compound has been shown to induce autophagy, a process in which cells recycle their own components to survive under stress conditions.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide in lab experiments include its ability to selectively target hypoxic cells, its effectiveness in killing tumor cells, and its ability to induce autophagy. However, there are also limitations to using this compound, including its potential toxicity to normal cells and the need for nitroreductase expression in hypoxic cells for it to be effective.

Future Directions

There are several future directions for research on 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide. One direction is to explore its potential as a cancer therapy, either alone or in combination with other agents. Another direction is to investigate its potential as a hypoxia imaging agent, which could be used to identify hypoxic regions in tumors for targeted therapy. Additionally, there is potential for using this compound in combination with immunotherapy to enhance the immune response against tumors.

Synthesis Methods

The synthesis of 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide involves the reaction of 2-methyl-5-nitroimidazole with ethyl bromoacetate to form 2-(2-methyl-5-nitroimidazol-1-yl)ethyl acetate. This intermediate is then reacted with ammonia to form 2-(2-methyl-5-nitroimidazol-1-yl)ethylamine. Finally, this compound is reacted with acetic anhydride to form 2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide.

Scientific Research Applications

2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide has been widely used in scientific research due to its ability to selectively target hypoxic cells. Hypoxia is a condition in which cells are deprived of oxygen, which can occur in tumors due to their abnormal vasculature. This compound has been shown to be effective in killing hypoxic tumor cells, making it a promising candidate for cancer therapy.

properties

CAS RN

154094-96-9

Product Name

2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide

Molecular Formula

C12H17N7O5

Molecular Weight

337.29 g/mol

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide

InChI

InChI=1S/C12H15N7O5/c1-8-14-5-11(18(21)22)16(8)4-3-13-10(20)7-17-9(2)15-6-12(17)19(23)24/h5-6H,3-4,7H2,1-2H3,(H,13,20)

InChI Key

KMCIIMXLGQMJCT-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CCNC(=O)CN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-]

Canonical SMILES

CC1=NC=C(N1CCNC(=O)CN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-]

synonyms

2-[2-methyl-3-[2-(2-methyl-5-nitro-imidazol-1-yl)ethyl]-5-nitro-2H-imi dazol-1-yl]acetamide

Origin of Product

United States

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